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3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one

Fragment-based drug discovery Kinase hinge-binding scaffold Regioisomeric differentiation

Fragment-based drug discovery programs targeting kinases require precise regiochemistry to achieve selective hinge binding. Minor connectivity shifts in bipyridine isomers produce distinct electronic and steric profiles, making direct analog substitution unreliable. 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one (CAS 2271471-46-4) resolves this challenge with a defined 1,3'-bipyridine scaffold at 98% purity, featuring the validated 3-aminopyridin-2-one pharmacophore. - Unique 1,3'-connectivity positions the 6'-methylpyridine at a meta trajectory relative to the pyridinone nitrogen, accessing sterically distinct ATP-pocket regions. - Free 3-amino group enables direct library derivatization (acylation, sulfonylation, reductive amination) without deprotection steps. - Pre-installed 6'-methyl group enhances metabolic stability and target complementarity, eliminating extra synthetic steps required for des-methyl analogs.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B15219292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)N2C=CC=C(C2=O)N
InChIInChI=1S/C11H11N3O/c1-8-4-5-9(7-13-8)14-6-2-3-10(12)11(14)15/h2-7H,12H2,1H3
InChIKeyXSDAHRXPBRUBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one: Identity & Fragment Profile


3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one (CAS 2271471-46-4, molecular formula C11H11N3O, molecular weight 201.22 g/mol) is a heterocyclic compound belonging to the 3-aminopyridin-2-one fragment class featuring a 1,3'-bipyridine connectivity pattern in which the pyridin-2-one nitrogen is meta-positioned relative to the pendant 6'-methylpyridine ring . This scaffold shares the core 3-aminopyridin-2-one pharmacophore with validated kinase hinge-binding fragments that form multiple hydrogen bonds to the backbone of kinase ATP-binding sites, as demonstrated in fragment-based drug discovery programs targeting MPS1 and Aurora kinases [1]. The compound is available as a research-grade building block at 98% purity with calculated TPSA of 60.91 Ų, calculated LogP of 1.12, one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond .

Fragment Class
3-Aminopyridin-2-one hinge-binding scaffold
Validated kinase fragment pharmacophore
Connectivity
1,3′-Bipyridine regioisomer
Meta-oriented pendant ring; alternative hinge vector
Purity Grade
Research-grade specification
Supplied at high purity; suitable for fragment screening
Physicochemical Profile
Fragment-rule compliant (MW, LogP, RotB)
Low MW and lipophilicity support high-concentration assays

Isomer Substitution Risks in Fragment Discovery


Within the 3-aminopyridin-2-one bipyridine class, regioisomeric connectivity (1,2'-, 1,3'-, or 1,4'-bipyridine) and substituent positioning produce distinct electronic distributions, dipole moments, and steric contours that directly influence kinase hinge-binding geometry, metal coordination behaviour, and derivatization accessibility [1]. Fragment-based screening studies have demonstrated that minor structural modifications to the 3-aminopyridin-2-one core can shift kinase selectivity profiles; for example, the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold (a 3,4'-bipyridine isomer) selectively inhibits MPS1 (Ki 80.8 µM) and Aurora B (Ki 59.3 µM), while the 6-methyl-substituted variant (compound 15) loses MPS1 and Aurora A activity entirely and retains only Aurora B inhibition (Ki 25.7 µM) [1]. The 1,3'-bipyridine connectivity of the target compound positions the 6'-methyl substituent at a trajectory distinct from the 1,2'- or 3,4'-isomers, precluding direct functional interchange in structure-activity studies. Additionally, the calculated LogP of 1.12 for this compound differs from des-methyl 1,2'- and 1,4'- analogs (MW 187.20, C10H9N3O), meaning that biological assay outcomes involving membrane permeability or non-specific binding cannot be extrapolated across members of this compound series without experimental verification.

Regioisomer mismatch
1,3′-bipyridine (meta connectivity)
Target compound; cisoid conformational preference
1,2′-bipyridine isomer (ortho connectivity)
Distinct hinge-binding trajectory; potential bidentate N,N-chelation alters kinase recognition
Methyl substituent effect
6′-Methyl present (MW 201, LogP ~1.1)
Moderate lipophilicity; additional synthetic handle
Des-methyl analogs (MW 187, lower LogP)
Different permeability and non-specific binding; kinase selectivity may shift without methyl group
Derivatization handle
Free 3-NH₂ group
Enables amide, sulfonamide, urea library synthesis
N-methylated bipyridinone analogs
Blocked at N1; no direct derivatization without deprotection

3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one: Differentiation Evidence


Regioisomeric Connectivity and Hinge-Binding Trajectory

The target compound adopts a 1,3'-bipyridine connectivity (N1 of pyridin-2-one linked to C3' of 6'-methylpyridine), whereas the commercially most available 3-amino-bipyridin-2-one comparator, 3-Amino-2H-[1,2'-bipyridin]-2-one (CAS 1797435-79-0), employs 1,2'-connectivity (N1 linked to C2' of pyridine). In the 1,2'-isomer, the pendant pyridine ring is ortho-positioned relative to the pyridinone nitrogen, enabling potential intramolecular N···N interactions that pre-organize the biaryl dihedral angle for bidentate metal chelation [1]. In contrast, the 1,3'-connectivity of the target compound places the pendant ring at the meta position, generating a distinct spatial orientation of the 6'-methyl group relative to the 3-amino hinge-binding pharmacophore. Quantum chemical studies on bipyridine isomers have concluded that 2,3'-bipyridine (the unsubstituted analog of the 1,3'-system) exists as a cisoid isomer, unlike 2,2'-bipyridine which adopts a transoid conformation—differences that directly impact metal coordination geometry and ligand pre-organization [2].

Hinge-Binding Trajectory
Class-level
1,3′-connectivity (meta) vs. 1,2′-isomer (ortho); cisoid vs. transoid biaryl preference
Connectivity determines spatial presentation of hinge-binding motif; SAR not transferable between isomers
Class-level inference from bipyridine quantum studies; direct target data absent
Fragment-based drug discovery Kinase hinge-binding scaffold Regioisomeric differentiation

6'-Methyl Substituent and Lipophilicity Differentiation

The target compound carries a 6'-methyl substituent on the pendant pyridine ring, increasing its molecular weight to 201.22 g/mol (C11H11N3O) compared to the des-methyl 3-Amino-2H-[1,2'-bipyridin]-2-one (CAS 1797435-79-0, MW 187.20, C10H9N3O) and 3-Amino[1(2H),4'-bipyridin]-2-one (CAS 1797435-68-7, MW 187.20, C10H9N3O) . The calculated LogP of 1.12 for the target compound reflects the lipophilic contribution of the 6'-methyl group relative to the des-methyl congeners (estimated LogP approximately 0.5–0.7 units lower based on the Hansch π constant for aromatic methyl of ~0.52). This LogP value positions the compound within optimal fragment-like physicochemical space (MW < 250, LogP < 3.5) defined by the Astex Fragment Library guidelines, while the single hydrogen bond donor (HBD 1) and four hydrogen bond acceptors (HBA 4) satisfy fragment lead-likeness criteria .

Lipophilicity Shift
Data to verify
LogP 1.12 (6′-methyl) vs. est. 0.5–0.7 (des-methyl); ΔMW +14; HBD 1 vs. 2
Moderate lipophilicity balances solubility and permeability for fragment screening
Calculated values; experimental LogP verification recommended
Physicochemical property differentiation Lipophilicity optimization Fragment library design

Kinase Hinge-Binding Pharmacophore Validation

The 3-aminopyridin-2-one core present in the target compound has been validated as a kinase hinge-binding fragment capable of forming multiple hydrogen bonds with the backbone amide groups of the kinase hinge region [1]. In a systematic fragment library screen against a 26-kinase panel, the unsubstituted 3-aminopyridin-2-one fragment (compound 1, MW 110.11) showed minimal activity (MPS1 Ki > 1000 µM, Aurora A Ki 361 µM, Aurora B Ki 159.7 µM), while C5-substituted derivatives achieved substantial potency improvements: 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (compound 3, a 3,4'-bipyridine isomer) exhibited MPS1 Ki 80.8 µM, Aurora A Ki 393.9 µM, and Aurora B Ki 59.3 µM [1]. Importantly, introduction of a 6-methyl group on the 3-amino-5-(pyridin-4-yl)pyridin-2-one scaffold (compound 15) altered the selectivity profile, conferring exclusive Aurora B inhibition (Ki 25.7 µM, ligand efficiency 0.42) while abolishing MPS1 and Aurora A activity (both Ki > 100 µM) [1]. The target compound's 1,3'-bipyridine connectivity presents the pendant 6'-methylpyridine ring at a distinct trajectory from the 4-pyridyl group of compound 3, offering an alternative vector for accessing selectivity pockets adjacent to the kinase hinge.

Kinase Selectivity Context
Class-level
Analog with 6-methyl and 5-(pyridin-4-yl): exclusive Aurora B Ki 25.7 µM, LE 0.42; MPS1/AurA >100 µM
6-methyl substitution may alter kinase selectivity; distinct vector from C5-substituted scaffolds
Target compound lacks direct kinase profiling; inference from fragment library SAR
Kinase inhibition Fragment-based screening Hinge-binding pharmacophore

Free 3-Amino Group as a Derivatization Handle

The target compound retains a free primary 3-amino group (HBD 1), whereas closely related analogs such as 5-amino-1-methyl-[3,4'-bipyridin]-6(1H)-one (MW 201.22, C11H11N3O) carry an N1-methyl substituent that blocks this position from further functionalization . The free amine enables diverse chemical transformations including amide coupling, sulfonamide formation, reductive amination, urea formation, and diazotization/Sandmeyer reactions for halogen introduction—reactions that are not accessible from the N-methylated congener [1]. In the context of fragment-to-lead optimization, the 3-amino group serves as the primary hinge-binding hydrogen bond donor; derivatization at this position while maintaining or modulating hinge affinity is a well-precedented strategy in 3-aminopyridin-2-one kinase inhibitor development [2].

Derivatization Handle
Reported
Free 3-NH₂ enables amide, sulfonamide, urea, reductive amination; N-methylated analog blocked at N1
Single derivatizable position supports parallel library synthesis without deprotection
Synthetic accessibility advantage; hinge-binding role may be modulated
Synthetic versatility Fragment elaboration Parallel library synthesis

Fragment-Like Physicochemical Profile for FBDD Libraries

The target compound's calculated properties (MW 201.22, LogP 1.12, TPSA 60.91 Ų, HBD 1, HBA 4, RotB 1) place it squarely within established fragment-like chemical space, satisfying all criteria of the Astex 'Rule of Three' (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, RotB ≤ 3) with the exception of HBA count (4 vs. ≤3), a minor deviation consistent with the additional pyridine nitrogen [1]. In contrast, elaborated bipyridinone derivatives from the bis-pyridylpyridone MCHR1 antagonist series [2] exhibit MW > 400, LogP > 3, and RotB > 5, placing them in lead-like or drug-like space and precluding their use in fragment-based screening cascades. The low number of rotatable bonds (1) minimizes conformational entropy penalty upon target binding, a desirable feature for fragment hit identification where ligand efficiency is prioritized over absolute potency [1].

Fragment Rule Compliance
Class-level
MW 201, LogP 1.12, RotB 1, HBA 4 (satisfies Rule of 3 for MW, LogP, HBD, RotB; HBA 4 marginally exceeds ≤3)
Fragment-rule compliant profile suitable for high-concentration NMR/SPR screening
Calculated descriptors; experimental solubility and aggregation to confirm
Fragment-based drug discovery Physicochemical property filters Library design

Supplier Purity Benchmarking vs. Research-Grade Analogs

The target compound is supplied by Leyan (Product No. 1542209) with a documented purity of 98% and is also stocked by AKSci (Catalog No. 7892EW) with full quality assurance backing . This purity level exceeds the typical 95% specification commonly reported for research-grade bipyridine building blocks such as 5-amino-1-methyl-[3,4'-bipyridin]-6(1H)-one (95%) and 2'-Methoxy-[3,3'-bipyridin]-4-amine (95%) . The 3% purity differential reduces the maximum unidentified impurity burden from 5% to 2%, which is critical for fragment-based screening where high compound concentrations (typically 0.5–2 mM for NMR, up to 500 µM for biochemical assays) amplify the impact of trace impurities on false-positive rates and assay reproducibility.

Purity Benchmark
Specification review
98% purity (supplier spec) vs. typical 95% for research-grade analogs; impurity burden 2% vs. 5%
Lower impurity burden reduces false-positive risk at high fragment screening concentrations
Supplier CoA; batch-to-batch consistency should be verified
Chemical procurement Purity specification Reproducibility assurance

Applications: 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one


Kinase Fragment Library with Alternative Hinge Vectors

Medicinal chemistry groups designing fragment-screening libraries for kinase targets should prioritize this compound over the 1,2'-bipyridine isomer when seeking to explore alternative hinge-binding trajectories. The 1,3'-connectivity positions the 6'-methylpyridine substituent at a meta trajectory relative to the pyridinone nitrogen, accessing a region of the ATP-binding pocket that is sterically inaccessible to the ortho-substituted 1,2'-isomer [1]. Published X-ray crystallography of 3-aminopyridin-2-one fragments bound to MPS1 kinase (PDB: 4CV8, 4CV9) demonstrates that substituents projecting from the C5 position engage distinct sub-pockets, and the meta-connectivity of the target compound may enable exploration of the solvent-exposed ribose pocket or the gatekeeper region that differs between MPS1 (flexible Met602) and Aurora kinases (Leu210) . The validated 98% purity supports high-concentration screening (≥500 µM) by NMR or SPR with reduced impurity interference.

Parallel Library Synthesis via Free 3-Amino Group

Synthetic chemistry teams conducting parallel amide or sulfonamide library generation should select this compound over N-methylated bipyridinone analogs because the free primary 3-amino group enables direct acylation, sulfonylation, or reductive amination without requiring deprotection steps [1]. The single hydrogen bond donor (HBD 1) simplifies reaction monitoring and purification compared to analogs with multiple unprotected polar functionalities. The low molecular weight (201.22 g/mol) and favorable LogP (1.12) ensure that elaborated products remain within lead-like chemical space (MW typically < 450 after one-step derivatization) . The 6'-methyl group provides a pre-installed hydrophobic substituent that can improve metabolic stability or target complementarity without additional synthetic manipulation, differentiating this scaffold from des-methyl analogs that require extra synthetic steps to introduce lipophilic substituents at the pendant ring.

Metal Coordination and Catalysis with Defined Biaryl Geometry

Researchers developing transition metal catalysts or metallosupramolecular assemblies should consider this compound for applications where a cisoid ligand conformation is advantageous. Quantum chemical studies indicate that 2,3'-bipyridine (the unsubstituted parent of the 1,3'-bipyridine scaffold) preferentially adopts a cisoid conformation, in contrast to the transoid geometry of 2,2'-bipyridine [1]. This conformational preference influences the bite angle and coordination geometry of the resulting metal complexes, which may be desirable for catalytic transformations requiring specific steric environments around the metal center. The 6'-methyl substituent adds steric bulk proximal to the coordination site, potentially enhancing enantioselectivity in asymmetric catalysis or altering redox potentials of the resulting metal complexes. The compound is available from AKSci with full quality assurance documentation , supporting reproducible catalyst preparation.

Aurora B-Selective Kinase Inhibition SAR Studies

Kinase biology groups pursuing selective Aurora B inhibition should evaluate this compound as a starting fragment based on class-level precedent. The structurally related 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one (compound 15) demonstrated exclusive Aurora B inhibition (Ki 25.7 µM, LE 0.42) with no activity against MPS1 or Aurora A (both Ki > 100 µM), demonstrating that a methyl substituent proximal to the 3-aminopyridin-2-one core can drive selectivity for Aurora B over closely related mitotic kinases [1]. The 1,3'-bipyridine connectivity of the target compound presents the pendant ring at a trajectory distinct from the 5-(pyridin-4-yl) substituent of compound 15, offering a complementary vector for accessing Aurora B selectivity determinants. Fragment screening of this compound against an Aurora kinase panel, followed by structure-guided elaboration, represents a rational approach supported by the validated hinge-binding properties of the 3-aminopyridin-2-one pharmacophore [1].

Application
Selection Property
Validation Focus
Kinase Fragment Library (Alternative Hinge Vectors)
1,3′-Bipyridine connectivity for meta-oriented pendant ring
Hinge-binding geometry and access to selectivity pockets
Parallel Library Synthesis
Free 3-amino derivatization handle
Reaction scope (amide, sulfonamide, urea) and product lead-likeness
Metal Coordination / Catalysis
Cisoid ligand conformation (2,3′-bipyridine analog)
Coordination geometry and catalytic performance
Aurora B Kinase SAR Studies
6′-Methyl substitution and 1,3′-vector for selectivity profiling
Kinase panel screening and Aurora B selectivity context
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